molecular formula C22H23N3O3 B2798824 5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1791409-00-1

5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2798824
CAS RN: 1791409-00-1
M. Wt: 377.444
InChI Key: ULSMZHKCZKAHAV-UHFFFAOYSA-N
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Description

The compound “5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a 1,2,4-oxadiazole ring, and phenyl groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the steric factors and the spatial orientation of substituents on the pyrrolidine ring . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds with the 1,2,4-oxadiazole core have been synthesized and evaluated for their antimicrobial and antioxidant properties. Studies have demonstrated that certain derivatives exhibit moderate activity against various microorganisms such as Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. These compounds were also tested for their antioxidant activity, indicating the potential utility of the oxadiazole moiety in developing antimicrobial and antioxidant agents (Anusevičius et al., 2015).

Antitubercular Agents

Research on pyrrolyl 1,3,4-oxadiazole derivatives has shown promising results in the development of antitubercular agents. These compounds have been synthesized and characterized, with in vitro evaluations demonstrating moderate to good activity against Mycobacterium tuberculosis. This suggests the potential application of such derivatives in treating tuberculosis, a significant global health issue (Joshi et al., 2015).

Anticancer Activities

The synthesis of 1,3,4-oxadiazole derivatives has been explored for potential anticancer applications. Certain derivatives have been found to induce apoptosis in cancer cell lines, including breast and colorectal cancer cells. This highlights the compound's role as a promising scaffold for developing novel anticancer agents. Additionally, the identification of molecular targets for these compounds, such as TIP47, provides a basis for further investigation into their mechanism of action and optimization for therapeutic use (Zhang et al., 2005).

Material Science Applications

Oxadiazole derivatives have also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). These compounds serve as effective electron-transporting and exciton-blocking materials, contributing to the enhancement of OLED performance across various color spectrums. The synthesis and evaluation of such derivatives have led to devices with reduced driving voltages and high efficiency, demonstrating the compound's utility in advancing OLED technology (Shih et al., 2015).

Safety and Hazards

The safety data sheet for this compound indicates that it is intended for research and development use only, under the supervision of a technically qualified individual .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

properties

IUPAC Name

(3,5-dimethylphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-11-15(2)13-17(12-14)22(26)25-10-4-5-19(25)21-23-20(24-28-21)16-6-8-18(27-3)9-7-16/h6-9,11-13,19H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSMZHKCZKAHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

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